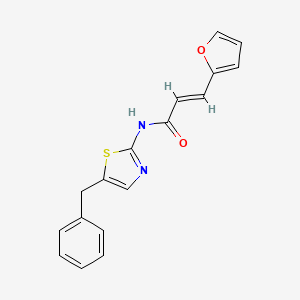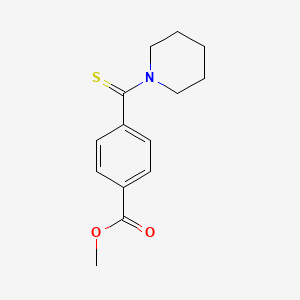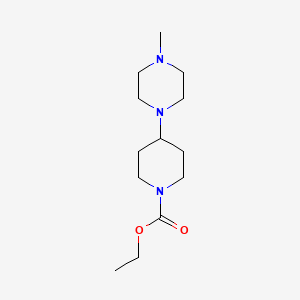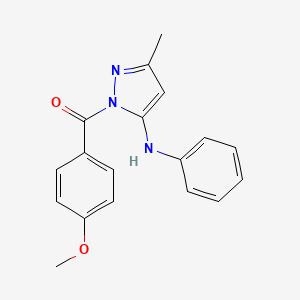
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention due to its potential therapeutic applications. BTA-1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In animal models of inflammation, this compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, which may be beneficial in studying various diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in humans. Other future directions may include the development of more efficient synthesis methods and the exploration of this compound's potential as a therapeutic agent in other diseases such as cancer and diabetes.
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Although the exact mechanism of action of this compound is not fully understood, studies have suggested that it may exert its effects by reducing inflammation and oxidative stress. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-benzyl-2-aminothiazole with 2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and colitis. This compound has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(9-8-14-7-4-10-21-14)19-17-18-12-15(22-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAUHSCFJSIJS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)


![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)



![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)